9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
New [c,d]-Fused Purinediones : A study detailed the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the versatility of pyrimidine derivatives in chemical synthesis and their potential in creating novel compounds with varied applications (Ondrej imo et al., 1995).
Catalysis by Molecular Iodine : A publication described the synthesis of 1,8-dioxo-octahydroxanthenes using pyrimidine derivatives, highlighting their role in facilitating reactions that yield compounds with potential anticancer properties (Naveen Mulakayala et al., 2012).
Pharmacological Evaluation
- Arylpiperazine 5-HT(1A) Receptor Ligands : Research into 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as arylpiperazine ligands for 5-HT(1A) receptors indicates the therapeutic potential of pyrimidine derivatives in developing treatments for neurological and psychiatric disorders (Sławomir Jurczyk et al., 2004).
Potential Antiinflammatory Activity
- Substituted Pyrimido[2,1-f]purine-4,8-diones : A study reported the synthesis of novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, demonstrating their antiinflammatory activity in an animal model, suggesting their potential as therapeutic agents for inflammatory diseases (J. Kaminski et al., 1989).
Photophysical Properties and Applications
- Pyrimidine-Phthalimide Derivatives for pH Sensing : The design and synthesis of pyrimidine-phthalimide derivatives with donor–π–acceptor structures were explored for their solid-state fluorescence and potential as pH sensors, indicating the applicability of pyrimidine derivatives in material science and sensor technology (Han Yan et al., 2017).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-4-(ethoxycarbonyl)-1,4-dihydropyridine-2-carboxylic acid ethyl ester. This intermediate is then reacted with guanidine to form the desired compound.", "Starting Materials": [ "3,5-dimethylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,5-dimethyl-4-(ethoxycarbonyl)-1,4-dihydropyridine-2-carboxylic acid ethyl ester.", "Step 2: Reaction of 3,5-dimethyl-4-(ethoxycarbonyl)-1,4-dihydropyridine-2-carboxylic acid ethyl ester with guanidine in the presence of a base such as sodium methoxide to form the desired compound '9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione'." ] } | |
CAS No. |
844453-88-9 |
Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.464 |
IUPAC Name |
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25N5O2/c1-6-7-24-19(27)17-18(23(5)21(24)28)22-20-25(11-15(4)12-26(17)20)16-9-13(2)8-14(3)10-16/h6,8-10,15H,1,7,11-12H2,2-5H3 |
InChI Key |
SBLIENPPSOVHKS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC(=CC(=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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